
Gilteritinib
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gilteritinib is synthesized through a multi-step process starting from 1-fluoro-2-methoxy-4-nitrobenzene . The synthesis involves several key steps, including Ullmann-type coupling in the presence of a CuI-l-quebrachitol catalytic system . The final product, this compound fumarate, is obtained in an overall yield of 46.9% .
Industrial Production Methods: The industrial production of this compound fumarate involves dissolving this compound in dichloromethane and methanol, followed by spray drying to obtain the amorphous form . This method ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Gilteritinib undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dichloromethane, methanol, and various catalysts such as CuI-l-quebrachitol . The reaction conditions are carefully controlled to ensure high yield and purity.
Major Products Formed: The major product formed from the synthesis of this compound is this compound fumarate . This compound is the active pharmaceutical ingredient used in the treatment of AML.
Scientific Research Applications
Relapsed or Refractory Acute Myeloid Leukemia
Gilteritinib has shown significant benefits in patients with relapsed or refractory FLT3-mutated AML. The ADMIRAL trial demonstrated that this compound resulted in longer overall survival (OS) compared to salvage chemotherapy, with median OS of 9.6 months versus 5.0 months respectively (HR 0.566, p=0.00211) . The complete remission (CR) rates were also higher for this compound (16.4%) compared to salvage chemotherapy (10.2%) .
Post-Transplant Maintenance Therapy
Recent studies have explored this compound's role as a maintenance therapy following allogeneic hematopoietic cell transplantation (HCT). In a study evaluating post-transplant maintenance, this compound improved relapse-free survival (RFS) rates significantly compared to placebo, particularly in patients with minimal residual disease (MRD) . The two-year RFS rate was 72.4% for this compound versus 57.4% for placebo.
Combination Therapies
This compound is being investigated in combination with other agents for enhanced efficacy. For instance, ongoing trials are assessing its use alongside azacitidine in newly diagnosed AML patients who are unfit for intensive chemotherapy . Preliminary results indicate promising CR rates and tolerability.
Case Study 1: Efficacy in Elderly Patients
A cohort study involving elderly patients demonstrated that this compound was well-tolerated and effective, achieving CR in 21% of patients with relapsed/refractory disease . The median OS was reported at 9.5 months, highlighting its potential as a treatment option for older populations who often face higher risks with conventional therapies.
Case Study 2: Real-World Outcomes
Real-world data from a multicenter study indicated that this compound maintained efficacy consistent with clinical trial results, achieving CR rates around 25% among heavily pre-treated patients . These findings underscore the drug's effectiveness outside controlled clinical environments.
Safety Profile
This compound is generally well-tolerated; however, it is associated with specific adverse events such as anemia (77.9%) and thrombocytopenia (45.1%) . The incidence of severe adverse events was lower compared to traditional chemotherapy regimens, making it a favorable option for many patients.
Comparative Efficacy
A comparative analysis between this compound and other tyrosine kinase inhibitors like alectinib showed that while both drugs effectively inhibit tumor growth, this compound exhibited superior antitumor activity against certain cancer types, including non-small cell lung cancer models .
Mechanism of Action
Gilteritinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including FLT3 . It targets FLT3 mutations, which are key drivers of disease in relapsed or refractory AML . By inhibiting FLT3 receptor signaling and proliferation, this compound induces apoptosis in leukemic cells . This mechanism of action makes it a potent and selective treatment option for AML patients with FLT3 mutations .
Comparison with Similar Compounds
Gilteritinib is often compared with other FLT3 inhibitors such as midostaurin and quizartinib . While all these compounds target FLT3 mutations, this compound stands out due to its higher selectivity and potency . Additionally, this compound has shown better overall survival rates and response rates in clinical trials compared to its counterparts . This makes it a unique and valuable option in the treatment of AML.
List of Similar Compounds:- Midostaurin
- Quizartinib
- Sorafenib
- Crenolanib
Biological Activity
Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Its unique mechanism of action and pharmacological properties make it a significant advancement in targeted cancer therapy. This article delves into the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
This compound selectively inhibits both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, which are often associated with poor prognosis in AML. It operates by competitively blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound has been shown to inhibit AXL, another receptor tyrosine kinase implicated in resistance mechanisms against FLT3 inhibitors .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption, with peak plasma concentrations reached within 2 to 6 hours post-administration. The mean elimination half-life is approximately 113 hours, allowing for once-daily dosing. This compound is primarily metabolized by cytochrome P450 3A4, and its elimination occurs mainly through feces .
Case Study Overview
- Phase IB Study in Newly Diagnosed AML : A study involving patients with newly diagnosed AML demonstrated that this compound had significant single-agent activity, achieving a complete remission rate of approximately 50% in patients harboring FLT3 mutations .
- Dual Inhibition in the Tumor Microenvironment : Research indicated that this compound not only targets FLT3 but also effectively inhibits AXL within the tumor microenvironment. This dual inhibition was shown to enhance antitumor efficacy against AML cells, particularly under conditions of hypoxia that typically promote cell survival .
In Vitro and In Vivo Studies
This compound has been extensively studied in both in vitro and in vivo models:
- In Vitro Studies : this compound treatment resulted in a significant reduction of cell viability in various AML cell lines with FLT3 mutations. For instance, a study showed that this compound reduced the proliferation of lung cancer cells (A549 and H1650) with IC50 values of 158 nM and 89 nM respectively .
- In Vivo Studies : Animal studies demonstrated that this compound significantly suppressed tumor development when administered daily for 28 days, achieving tumor growth inhibition rates between 63% to 100% at various doses .
Summary of Biological Activity Findings
Resistance Mechanisms
Despite its efficacy, resistance to this compound can occur due to various mechanisms, including the activation of AXL signaling pathways. The concurrent inhibition of AXL alongside FLT3 may mitigate this resistance and enhance therapeutic outcomes .
Q & A
Basic Research Questions
Q. How can researchers confirm gilteritinib's target engagement (FLT3 inhibition) in vitro?
- Methodological Answer : Use dose-response experiments with FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11) and measure FLT3 phosphorylation via Western blotting. Include β-actin as a loading control to normalize protein expression. Parallel flow cytometry assays can quantify surface FLT3 levels . Validate results using IC50 calculations and compare with clinical pharmacokinetic data.
Q. What experimental models are appropriate for studying this compound's efficacy in FLT3-mutated AML?
- Methodological Answer : Use primary patient-derived xenograft (PDX) models and FLT3-ITD/FLT3-TKD-mutated cell lines. For in vitro studies, employ viability assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V/PI). In vivo, monitor leukemia burden via bioluminescence imaging in NSG mice .
Q. How should researchers design dose-escalation studies for this compound in preclinical models?
- Methodological Answer : Apply the 3+3 design for toxicity assessment, starting at 10% of the murine LD50. Use pharmacokinetic profiling to correlate plasma concentrations with FLT3 inhibition. Include control arms with FLT3-wildtype cells to assess specificity .
Q. What pharmacodynamic markers are validated for this compound studies?
- Methodological Answer : FLT3 phosphorylation (pTyr591/599) via Western blot, STAT5 signaling inhibition, and reduction in blast counts in peripheral blood. Flow cytometry can quantify FLT3 surface expression in primary AML samples .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Report detailed protocols for compound preparation (e.g., solvent, storage conditions), cell culture parameters (e.g., passage number, media supplements), and statistical methods (e.g., ANOVA with post-hoc tests). Use authenticated cell lines and include purity data for synthesized compounds .
Advanced Research Questions
Q. What strategies address contradictory data on this compound's efficacy across FLT3 mutation subtypes?
- Methodological Answer : Perform subgroup analyses stratified by FLT3-ITD allelic ratio and co-occurring mutations (e.g., NPM1, DNMT3A). Use RNA sequencing to identify transcriptomic signatures predictive of resistance. Validate findings in PDX models with longitudinal sampling .
Q. How can researchers model this compound resistance mechanisms in vitro?
- Methodological Answer : Generate resistant clones via chronic exposure to sublethal this compound doses. Perform whole-exome sequencing to identify acquired mutations (e.g., FLT3-F691L). Validate using CRISPR/Cas9 knock-in models and inhibitor rechallenge assays .
Q. What methodologies optimize this compound combination therapies?
- Methodological Answer : Use synergy screening (e.g., combination index via Chou-Talalay method) with venetoclax (BCL-2 inhibitor) or hypomethylating agents. Mechanistic studies should assess mitochondrial priming (BH3 profiling) and epigenetic modulation (ChIP-seq for histone modifications) .
Q. How to integrate multi-omics data to predict this compound response?
- Methodological Answer : Combine bulk RNA-seq (differential pathway analysis), proteomics (phospho-kinome arrays), and metabolomics (LC-MS). Apply machine learning (e.g., random forest) to identify composite biomarkers .
Q. What regulatory considerations apply to translational this compound studies?
- Methodological Answer : Align preclinical data with ICH guidelines for Investigator’s Brochures (IBs). Include summaries of pharmacology/toxicology studies, genotoxicity assays, and clinical PK/PD correlations. Reference ICH E6(R3) for trial design transparency .
Guidance for Research Question Formulation
- Evaluating Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s CNS penetration must justify sample accessibility (e.g., CSF collection in AML patients) and ethical approvals .
- Avoiding Ambiguity : Instead of "Does this compound work?", ask "How does the FLT3-F691L mutation alter this compound’s binding affinity compared to FLT3-ITD?" .
Q. Data Analysis and Reporting
- Handling Negative Results : Use orthogonal assays (e.g., ITC for binding affinity if cellular assays fail) and disclose limitations (e.g., lack of primary samples for validation) .
- Clinical Correlation : Link preclinical IC50 values to patient plasma concentrations using population pharmacokinetic models .
Properties
IUPAC Name |
6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQYAJJFPNQOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027949 | |
Record name | Gilteritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Gilteritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies. | |
Record name | Gilteritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1254053-43-4 | |
Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gilteritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gilteritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gilteritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GILTERITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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